molecular formula C12H7Cl2FO B6374595 4-(2,5-Dichlorophenyl)-3-fluorophenol CAS No. 1261998-74-6

4-(2,5-Dichlorophenyl)-3-fluorophenol

Cat. No.: B6374595
CAS No.: 1261998-74-6
M. Wt: 257.08 g/mol
InChI Key: YTFGGGDOSDZNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dichlorophenyl)-3-fluorophenol is a halogenated phenolic compound characterized by a 2,5-dichlorophenyl group attached to a fluorophenol backbone. The molecule combines electron-withdrawing chlorine and fluorine substituents, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

4-(2,5-dichlorophenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2FO/c13-7-1-4-11(14)10(5-7)9-3-2-8(16)6-12(9)15/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFGGGDOSDZNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684445
Record name 2',5'-Dichloro-2-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-74-6
Record name 2',5'-Dichloro-2-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Alkylation for Dichlorophenyl Group Introduction

The Friedel-Crafts alkylation is a classical method for attaching aryl halides to phenolic frameworks. For 4-(2,5-dichlorophenyl)-3-fluorophenol, this approach involves reacting 3-fluorophenol with 1,2,4-trichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the dichlorophenyl group is introduced at the para position relative to the hydroxyl group .

Key Reaction Conditions :

  • Solvent : Dichloromethane or nitrobenzene

  • Temperature : 0–25°C

  • Catalyst : AlCl₃ (1.2 equiv)

  • Yield : 60–75% after purification via silica gel chromatography .

Limitations :

  • Competing ortho/meta substitution reduces regioselectivity.

  • Over-chlorination may occur without careful stoichiometric control.

Ullmann Coupling for Aryl-Ether Formation

Ullmann coupling enables the formation of biaryl ethers between halogenated aromatics and phenolic precursors. In this method, 3-fluoro-4-hydroxyphenylboronic acid is coupled with 2,5-dichloroiodobenzene using a copper(I) catalyst (e.g., CuI) and a diamine ligand (e.g., 1,10-phenanthroline) .

Optimized Protocol :

ParameterValue
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline (20 mol%)
BaseCs₂CO₃ (2.0 equiv)
SolventDMSO
Temperature110°C
Reaction Time24 h
Yield68–72%

Advantages :

  • High functional group tolerance.

  • Compatible with sterically hindered substrates.

Direct Chlorination of Fluorophenol Derivatives

A patent-pending method (US4620042A) describes the direct chlorination of 4-fluorophenol with chlorine gas under catalyst-free conditions, achieving high selectivity for the 2-position . Adapting this protocol, 3-fluorophenol undergoes chlorination at the 4-position using sulfuryl chloride (SO₂Cl₂) as a chlorinating agent.

Procedure :

  • Chlorination :

    • 3-fluorophenol (1.0 equiv) is treated with SO₂Cl₂ (1.1 equiv) in acetic acid at 50°C for 6 h.

    • Selectivity : >95% for 4-chloro-3-fluorophenol .

  • Dichlorophenyl Introduction :

    • The intermediate reacts with 2,5-dichlorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C.

    • Yield : 80–85% after aqueous workup .

Critical Notes :

  • Excess chlorine gas leads to over-chlorination; precise stoichiometry is essential.

  • Solvent polarity influences regioselectivity.

Photoredox Catalysis for Dehydrogenative Coupling

Emerging photoredox strategies utilize visible light to drive C–C bond formation. A modified protocol from the Royal Society of Chemistry employs eosin Y as a photocatalyst to couple 3-fluorophenol with 2,5-dichlorophenyl diazonium salts .

Reaction Setup :

  • Catalyst : TBA-eosinY (0.1 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : MeOH/H₂O (10:1 v/v)

  • Light Source : 450 nm blue LEDs

  • Duration : 12–18 h

  • Yield : 70–78%

Mechanistic Insight :
The photocatalyst generates aryl radicals via single-electron transfer (SET), which undergo coupling with the phenolic substrate. This method avoids harsh reagents and operates at ambient temperature.

Nucleophilic Aromatic Substitution (NAS)

NAS replaces electron-deficient aromatic halides with nucleophiles. For 4-(2,5-dichlorophenyl)-3-fluorophenol, 4-bromo-3-fluorophenol reacts with 2,5-dichlorophenylboronic acid under Suzuki-Miyaura conditions .

Typical Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Na₂CO₃

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 90°C

  • Yield : 65–70%

Challenges :

  • Competing proto-deboronation reduces efficiency.

  • Palladium residue removal requires additional purification steps.

Comparative Analysis of Methods

The table below evaluates key metrics for each synthesis route:

MethodYield (%)Selectivity (%)ScalabilityCost Efficiency
Friedel-Crafts60–7570–80ModerateLow
Ullmann Coupling68–72>90HighModerate
Direct Chlorination80–85>95HighHigh
Photoredox Catalysis70–7885–90LowModerate
NAS (Suzuki)65–7080–85HighHigh

Purification and Characterization

Post-synthesis purification typically involves:

  • Flash Chromatography : Silica gel with hexane/ethyl acetate gradients (8:1 to 4:1) to isolate the product .

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity .

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 7.30 (dd, J = 8.4, 2.4 Hz, 1H), 7.22 (d, J = 2.4 Hz, 1H), 6.95 (t, J = 8.8 Hz, 1H), 6.85 (dd, J = 8.8, 2.8 Hz, 1H), 5.65 (s, 1H) .

  • MS (ESI) : m/z 257.08 [M−H]⁻ .

Industrial-Scale Considerations

For kilogram-scale production, direct chlorination and Ullmann coupling are preferred due to:

  • Compatibility with continuous-flow reactors.

  • Minimal byproduct formation.

  • Cost-effective catalyst systems (e.g., CuI vs. palladium) .

Case Study :
A pilot plant achieved 92% yield using continuous chlorination at 150°C with in-line NMR monitoring to optimize chlorine gas flow rates .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorophenyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen atoms, resulting in a less substituted phenol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-(2,5-Dichlorophenyl)-3-fluorobenzaldehyde or 4-(2,5-Dichlorophenyl)-3-fluorobenzophenone.

    Reduction: Formation of 3-fluorophenol or 2,5-dichlorophenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-(2,5-Dichlorophenyl)-3-fluorophenol serves as a building block for synthesizing various pharmaceuticals. Its structural characteristics allow it to function as an intermediate in the development of new drugs targeting specific diseases. Notably:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have shown efficacy against multi-drug resistant strains of bacteria, suggesting potential applications in treating infections .
  • Cytotoxicity Studies : Preliminary studies have indicated that compounds with similar structures can selectively target cancer cell lines, hinting at possible antitumor properties for 4-(2,5-Dichlorophenyl)-3-fluorophenol.

The compound's interaction with biological systems is a key area of research:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, which could be leveraged for drug development .
  • Estrogen Receptor Modulation : Similar compounds have demonstrated the ability to act as estrogen receptor agonists or antagonists. This suggests that 4-(2,5-Dichlorophenyl)-3-fluorophenol may influence hormone-related signaling pathways.

Materials Science

In materials science, the compound is explored for its potential in developing specialty chemicals with unique properties due to its halogenated structure:

  • Synthesis of Complex Organic Molecules : It is utilized as an intermediate in the synthesis of more complex organic compounds, enhancing the functionality and performance of materials.

Data Tables

Application AreaSpecific UsesPotential Benefits
Medicinal ChemistryAntimicrobial agents, anticancer drugsTargeted therapies for resistant infections
Biological ActivityEnzyme inhibitors, estrogen receptor modulatorsModulation of hormonal pathways
Materials ScienceBuilding blocks for specialty chemicalsEnhanced material properties

Case Study 1: Antimicrobial Efficacy

A study conducted on structurally similar compounds demonstrated that halogenated phenols exhibit antimicrobial activity against Staphylococcus aureus. While specific data on 4-(2,5-Dichlorophenyl)-3-fluorophenol is limited, its structural attributes suggest it may also possess similar efficacy against resistant bacterial strains .

Case Study 2: Cytotoxicity Against Cancer Cells

Research on related compounds has shown selective toxicity towards various cancer cell lines. In vitro assays indicated that modifications in the structure can enhance therapeutic potential while minimizing toxicity to normal cells. This underscores the importance of further exploring the cytotoxic effects of 4-(2,5-Dichlorophenyl)-3-fluorophenol in cancer research.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the hydroxyl group allows the compound to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Source
4-(2,5-Dichlorophenyl)-3-fluorophenol 2,5-Cl₂Ph, 3-F ~245.0 (estimated) Polarizability, material science Inferred
4-(4-Cyano-3,5-difluorophenyl)-3-fluorophenol 4-CN, 3,5-F₂, 3-F ~279.1 Ferroelectric nematic materials
[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid (DT354) 2,5-Cl₂Ph, CF₃, COOH 337.1 Pharmaceutical intermediates
5-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide 2,5-Cl₂Ph, CF₃, pyrazole core 504.6 Bioactive molecule (potential kinase inhibitor)
Ethyl 4-[(2,5-dichlorophenyl)methyl]-3-methyl-4H-1,4-benzothiazine-2-carboxylate 2,5-Cl₂Ph, ester, benzothiazine ~422.3 Synthetic intermediate (solubility enhancer)

Key Observations :

  • Electron-Withdrawing Effects: The 2,5-dichlorophenyl group in the target compound enhances electron deficiency compared to analogs with fewer halogens (e.g., 4-cyano-3,5-difluorophenyl derivatives). This may reduce solubility in polar solvents but improve thermal stability in materials .
  • Backbone Influence: Benzothiazine derivatives () with ester groups show improved solubility in organic solvents compared to phenolic analogs, which may aggregate due to hydrogen bonding.

Biological Activity

4-(2,5-Dichlorophenyl)-3-fluorophenol is an organic compound notable for its complex aromatic structure, which includes a phenolic hydroxyl group and two chlorine substituents on the phenyl ring. Its molecular formula is C12_{12}H8_{8}Cl2_2F1_1O, with a molecular weight of approximately 263.10 g/mol. This compound has garnered attention in scientific research for its potential biological activities, particularly as an antimicrobial and anticancer agent.

Chemical Structure

The unique structure of 4-(2,5-Dichlorophenyl)-3-fluorophenol allows it to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes. The presence of both chlorine and fluorine atoms contributes to its distinct chemical properties.

Biological Activity

Research indicates that 4-(2,5-Dichlorophenyl)-3-fluorophenol exhibits significant biological activity:

  • Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness comparable to standard antibiotics against pathogens such as E. coli and S. aureus .
  • Anticancer Potential : The compound's structural similarities with other known cytotoxic agents suggest potential antitumor properties. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines .

Table 1: Biological Activity Overview

Activity TypeOrganism/Cell LineEffectivenessReference
AntimicrobialE. coliComparable to kanamycin
AntimicrobialS. aureus1.9-fold lower than standard drugs
AnticancerVarious cancer cell linesSignificant cytotoxicity observed

The mechanism by which 4-(2,5-Dichlorophenyl)-3-fluorophenol exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. This is particularly relevant in its antimicrobial and anticancer activities.
  • Receptor Modulation : It may also interact with cellular receptors, impacting signaling pathways critical for cell survival and proliferation .

Case Studies

Several studies have explored the biological activity of 4-(2,5-Dichlorophenyl)-3-fluorophenol:

  • Antimicrobial Study : A recent investigation highlighted the compound's effectiveness against Pseudomonas fluorescens and Bacillus subtilis, showcasing its broad-spectrum antimicrobial potential .
  • Cytotoxicity Assessment : In vitro studies on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a lead compound in cancer therapy .

Comparison with Similar Compounds

To understand the unique properties of 4-(2,5-Dichlorophenyl)-3-fluorophenol, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Related Compounds

Compound NameStructure FeaturesSimilarity Index
5-Bromo-2-chloro-4-fluorophenolBromine and chlorine substituents0.92
4-Bromo-2-chloro-3-fluorophenolBromine at para position0.83
3-Bromo-2,6-dichloro-4-fluorophenolMultiple bromine and chlorine0.82
4-Bromo-2-chloro-6-fluorophenolChlorine at different positions0.79

These compounds exhibit varying degrees of biological activity; however, the unique combination of dichloro and fluorine substituents in 4-(2,5-Dichlorophenyl)-3-fluorophenol may confer distinct properties not found in its analogs.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(2,5-Dichlorophenyl)-3-fluorophenol?

Synthesis optimization requires balancing reaction conditions (temperature, solvent polarity, and catalyst selection) with regioselectivity. For example, halogenated intermediates like 2,5-dichlorophenyl precursors (e.g., 3,5-difluorophenylacetic acid derivatives) may undergo nucleophilic aromatic substitution. Evidence from similar compounds suggests using polar aprotic solvents (e.g., DMF) with CuI catalysts to enhance fluorination efficiency . Monitor reaction progress via HPLC or TLC to minimize byproducts like polychlorinated side products.

Q. How can spectroscopic techniques characterize the purity and structure of 4-(2,5-Dichlorophenyl)-3-fluorophenol?

Combine NMR (¹H/¹³C/¹⁹F), FTIR, and high-resolution mass spectrometry (HRMS):

  • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and hydroxyl groups (broad peak ~δ 5.5 ppm).
  • ¹⁹F NMR : Detect fluorine environments (e.g., δ -110 to -120 ppm for meta-fluorine).
  • FTIR : Confirm phenolic -OH stretch (~3200 cm⁻¹) and C-F bonds (~1200 cm⁻¹).
    Cross-validate with computational tools (e.g., PubChem’s InChI/SMILES data ).

Q. What are the recommended protocols for assessing acute toxicity in cell-based assays?

Follow OECD guidelines for cytotoxicity screening. Use human cell lines (e.g., HeLa or MCF-7) exposed to concentrations ranging from 1–100 μM. Measure IC₅₀ via MTT assays, and validate with lactate dehydrogenase (LDH) release to confirm membrane integrity. Include chlorophenol controls (e.g., 2,5-dichlorophenol) for comparative toxicity analysis .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for halogen-substituted phenolic derivatives?

  • Structural variables : Vary halogen positions (e.g., 2,5-dichloro vs. 3,4-dichloro) and fluorination patterns.
  • Biological endpoints : Assess receptor binding (e.g., aryl hydrocarbon receptor affinity via luciferase reporter assays) or enzyme inhibition (e.g., cytochrome P450 interactions).
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes, leveraging crystallographic data from related compounds (e.g., benzimidazole derivatives ).

Q. What strategies resolve contradictions in reported toxicological data for chlorophenols?

  • Meta-analysis : Screen literature using inclusion criteria (e.g., in vivo vs. in vitro models, dose ranges) as outlined in ATSDR’s systematic review methodology .
  • Experimental replication : Reproduce conflicting studies under standardized conditions (e.g., pH 7.4 buffers, 37°C).
  • Mechanistic studies : Investigate metabolization pathways (e.g., glutathione conjugation) using LC-MS to identify reactive intermediates.

Q. How can computational chemistry predict the environmental persistence of 4-(2,5-Dichlorophenyl)-3-fluorophenol?

  • QSPR models : Use EPI Suite to estimate biodegradation half-lives based on logP and molecular connectivity indices.
  • DFT calculations : Compute bond dissociation energies (BDEs) for C-Cl and C-F bonds to assess photolytic stability. Compare with experimental UV-Vis spectra (λmax ~270 nm for chlorophenols) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.